Tetrasodium 2-((8-((4-((4-chlorophenyl)amino)-6-fluoro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthalene-1,5-disulphonate
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Overview
Description
2-8-4-(4-chlorophenyl)amino-6-fluoro-1,3,5-triazin-2-ylamino-1-hydroxy-3,6-disulphonato-2-naphthylazonaphthalene-1,5-disulphonate (sodium salt) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its multiple functional groups, including amino, fluoro, and sulphonate groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-8-4-(4-chlorophenyl)amino-6-fluoro-1,3,5-triazin-2-ylamino-1-hydroxy-3,6-disulphonato-2-naphthylazonaphthalene-1,5-disulphonate (sodium salt) typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Nitration and Reduction: Initial nitration of naphthalene derivatives followed by reduction to form amino groups.
Diazotization and Coupling: Diazotization of the amino groups and subsequent coupling with other aromatic compounds to form azo linkages.
Sulphonation: Introduction of sulphonate groups through sulphonation reactions under controlled conditions.
Fluorination and Chlorination: Incorporation of fluoro and chloro groups via halogenation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing advanced reactors and purification systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to enhance efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-8-4-(4-chlorophenyl)amino-6-fluoro-1,3,5-triazin-2-ylamino-1-hydroxy-3,6-disulphonato-2-naphthylazonaphthalene-1,5-disulphonate (sodium salt) undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions involving halogen atoms and sulphonate groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine and fluorine, sulphonating agents like sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-8-4-(4-chlorophenyl)amino-6-fluoro-1,3,5-triazin-2-ylamino-1-hydroxy-3,6-disulphonato-2-naphthylazonaphthalene-1,5-disulphonate (sodium salt) has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its sulphonate groups may facilitate binding to proteins or enzymes, while the fluoro and chloro groups can enhance its reactivity and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azo dyes and triazine derivatives, such as:
- 2-8-4-(4-bromophenyl)amino-6-fluoro-1,3,5-triazin-2-ylamino-1-hydroxy-3,6-disulphonato-2-naphthylazonaphthalene-1,5-disulphonate (sodium salt)
- 2-8-4-(4-methylphenyl)amino-6-fluoro-1,3,5-triazin-2-ylamino-1-hydroxy-3,6-disulphonato-2-naphthylazonaphthalene-1,5-disulphonate (sodium salt)
Uniqueness
The uniqueness of 2-8-4-(4-chlorophenyl)amino-6-fluoro-1,3,5-triazin-2-ylamino-1-hydroxy-3,6-disulphonato-2-naphthylazonaphthalene-1,5-disulphonate (sodium salt) lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high reactivity and stability.
Properties
CAS No. |
70833-54-4 |
---|---|
Molecular Formula |
C29H15ClFN7Na4O13S4 |
Molecular Weight |
944.1 g/mol |
IUPAC Name |
tetrasodium;5-[[4-(4-chloroanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C29H19ClFN7O13S4.4Na/c30-14-4-6-15(7-5-14)32-28-34-27(31)35-29(36-28)33-20-12-16(52(40,41)42)10-13-11-22(54(46,47)48)24(25(39)23(13)20)38-37-19-9-8-17-18(26(19)55(49,50)51)2-1-3-21(17)53(43,44)45;;;;/h1-12,39H,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H2,32,33,34,35,36);;;;/q;4*+1/p-4 |
InChI Key |
UTIYORRFGQOXTE-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC5=NC(=NC(=N5)NC6=CC=C(C=C6)Cl)F)O)C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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